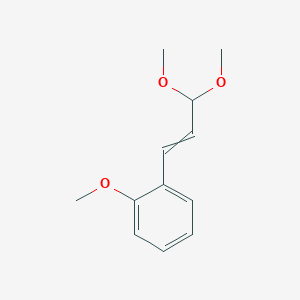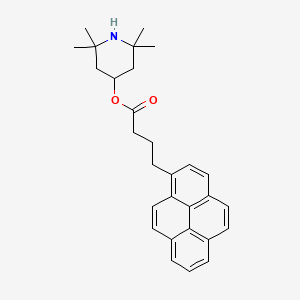
4,4'-(1,2-Phenylene)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,2-Phenylene)dipyridine: is an organic compound that belongs to the class of dipyridines It is characterized by the presence of two pyridine rings connected through a 1,2-phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Phenylene)dipyridine typically involves the reaction of pyridine derivatives with a suitable phenylene precursor. One common method is the condensation reaction between 4-bromopyridine and 1,2-dibromobenzene in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(1,2-Phenylene)dipyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(1,2-Phenylene)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the pyridine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-(1,2-Phenylene)dipyridine is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its luminescent properties. It can be used in imaging and sensing applications to detect specific biomolecules.
Medicine: The compound’s ability to interact with metal ions makes it a candidate for developing metal-based drugs. Research is ongoing to explore its potential in therapeutic applications, including anticancer and antimicrobial agents.
Industry: In the industrial sector, 4,4’-(1,2-Phenylene)dipyridine is used in the development of advanced materials, such as polymers and electronic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Wirkmechanismus
The mechanism by which 4,4’-(1,2-Phenylene)dipyridine exerts its effects is primarily through its interaction with metal ions. The compound can coordinate with metal centers, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can enhance the reactivity of metal catalysts, while in biological systems, it can modulate the activity of metal-dependent enzymes.
Vergleich Mit ähnlichen Verbindungen
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine: This compound has similar structural features but includes fluorine atoms, which can alter its electronic properties and reactivity.
4,4’-(Sulfonylbis(4,1-phenylene))dipyridine: The presence of a sulfonyl group introduces different chemical properties, making it suitable for specific applications in materials science and medicine.
Uniqueness: 4,4’-(1,2-Phenylene)dipyridine is unique due to its specific phenylene linkage, which imparts distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a wide range of metal ions, making it versatile for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
170165-80-7 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4-(2-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H12N2/c1-2-4-16(14-7-11-18-12-8-14)15(3-1)13-5-9-17-10-6-13/h1-12H |
InChI-Schlüssel |
VBEAFJMJDDWBDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
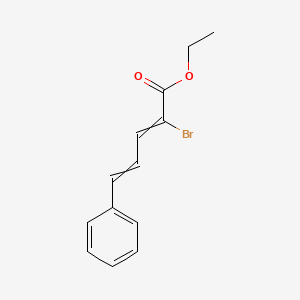

![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)

![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
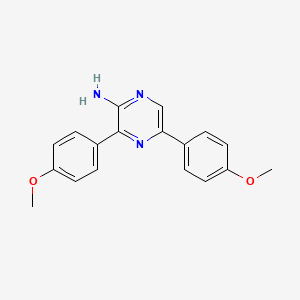
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)

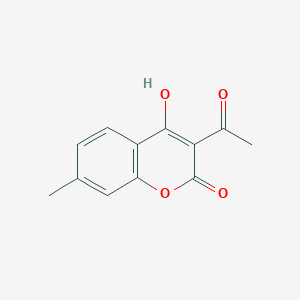
![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
